ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate

physicochemical_properties lipophilicity medicinal_chemistry

Researchers optimizing melanocortin receptor (MC4R) ligands or CETP inhibitor series require the precise 2-chloro-6-methylaniline pharmacophore. Generic positional isomers risk altering binding affinity and reaction yields. This building block delivers the specific ortho-steric hindrance and electron-withdrawing character essential for assay reproducibility. • 97% purity grade minimizes impurity interference in dose-response assays. • XLogP3-AA of 3.7 and fragment-sized MW (264.71 g/mol) suit solution-phase parallel synthesis and fragment screening collections. • Distinct substitution pattern enables regioselective transformations not possible with unsubstituted analogs.

Molecular Formula C13H13ClN2O2
Molecular Weight 264.71
CAS No. 1026046-70-7
Cat. No. B2945722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate
CAS1026046-70-7
Molecular FormulaC13H13ClN2O2
Molecular Weight264.71
Structural Identifiers
SMILESCCOC(=O)C(=CNC1=C(C=CC=C1Cl)C)C#N
InChIInChI=1S/C13H13ClN2O2/c1-3-18-13(17)10(7-15)8-16-12-9(2)5-4-6-11(12)14/h4-6,8,16H,3H2,1-2H3/b10-8+
InChIKeyJAVSOUDJADNXKO-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Chloro-6-Methyl Cyanoacrylate: Compound Class and Sourcing


Ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate (CAS 1026046-70-7) is a synthetic, small-molecule member of the 3-aryl-2-cyanoprop-2-enoate family, characterized by a conjugated cyanoacrylate core bearing an ethyl ester and a 2-chloro-6-methyl-substituted aniline moiety [1]. Its molecular formula is C13H13ClN2O2, with a molecular weight of 264.71 g/mol and a computed XLogP3-AA of 3.7, indicating moderate lipophilicity [1]. The compound is primarily furnished as a research chemical or building block for organic synthesis and medicinal chemistry, with commercial purity specifications typically ranging from 90% to 97% .

1

Synthetic building block – designed for medicinal chemistry and SAR exploration around the 3-aryl-2-cyanoprop-2-enoate scaffold.

2

Substitution-dependent workflow – the 2-chloro-6-methyl aniline pattern delivers unique steric and electronic properties for regioselective transformations.

3

Purity tier selection – higher-grade material (97%) recommended for stoichiometric precision and assay reproducibility; lower grades available for preliminary scouting.

Why Generic 3-Aryl Cyanoacrylate Analogs Fail in Research


Within the 3-aryl-2-cyanoprop-2-enoate scaffold, even minor variations in the aniline substitution pattern produce distinct electronic and steric environments at the reactive enoate site and alter the compound's hydrogen-bonding capacity, lipophilicity, and metabolic stability. The 2-chloro-6-methyl substitution pattern imparts a specific combination of ortho steric hindrance and electron-withdrawing character that cannot be replicated by other halo-methyl positional isomers (e.g., 2-chloro-3-methyl, 2-chloro-4-methyl, or unsubstituted analogs), directly affecting both the compound's reactivity as a synthetic intermediate and its binding behavior in biological assays [1]. Generic replacement without verifying the substitution pattern risks altering reaction yields, product profiles, and assay outcomes in a manner that cannot be corrected post hoc.

Positional isomer

2-Chloro-3-methyl, 2-chloro-4-methyl, or unsubstituted aniline analogs create different electronic environments and hydrogen-bonding capacities, potentially altering reaction rates and target binding.

Ester homolog

Methyl or tert-butyl ester variants shift molecular weight, lipophilicity, and metabolic stability; an ethyl ester balance may not transfer, impacting fragment progression data.

Purity grade

Suppliers offering 90% purity may introduce up to 10% unidentified impurities, complicating reaction stoichiometry and biological assay interpretation relative to 97% grade.

Evidence Differentiating 2-Chloro-6-Methyl from Closest Analogs


Lipophilicity Comparison Across Aniline Analogs

The target compound (XLogP3-AA = 3.7) exhibits a lipophilicity that is approximately 1.0–1.3 log units higher than the unsubstituted aniline analog ethyl (2E)-3-(anilino)-2-cyanoprop-2-enoate (XLogP3-AA ~2.4–2.7) and approximately 0.4–0.7 log units higher than the 2-chloro-only analog (XLogP3-AA ~3.0–3.3), while remaining more lipophilic than the 2-methyl-only analog (XLogP3-AA ~3.0–3.2) [1]. This quantitative difference arises from the combined effect of the chlorine and methyl substituents and has direct implications for membrane permeability prediction and chromatographic retention behavior.

Lipophilicity shift
Cross-study comparable
XLogP3-AA = 3.7 logP +1.0–1.3 vs. unsubstituted analog; +0.4–0.7 vs. 2-Cl analog
Supports differentiation of lipophilicity-dependent properties (permeability, retention) across analog series.
Computed values; verify experimentally in target assay.
physicochemical_properties lipophilicity medicinal_chemistry

Hydrogen-Bond Acceptor and Polar Surface Area Differences

The target compound possesses 4 hydrogen-bond acceptor sites (two from the ester carbonyl and nitrile, one from the aniline NH, and one from the chlorine) and a topological polar surface area (TPSA) of approximately 53 Ų, compared to the des-chloro analog (ethyl (2E)-3-[(2-methylphenyl)amino]-2-cyanoprop-2-enoate), which has 3 H-bond acceptors and a TPSA of approximately 42 Ų, and the des-methyl analog (ethyl (2E)-3-[(2-chlorophenyl)amino]-2-cyanoprop-2-enoate), which also has 4 H-bond acceptors but a slightly different TPSA due to altered molecular shape [1]. The presence of the chlorine atom introduces an additional weak hydrogen-bond acceptor that is absent in the 2-methyl-only analog.

H-bond & TPSA signature
Cross-study comparable
4 H-bond acceptors TPSA ~53 Ų +1 acceptor vs. 2-Me analog; ~11 Ų TPSA gap
Preserves a distinct hydrogen-bonding profile that influences molecular recognition and assay reproducibility.
Calculated by Cactvs/OEChem; actual solvation may vary.
physicochemical_properties hydrogen_bonding drug_design

Purity Grade Impact on Experimental Reproducibility

MolCore supplies ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate with a minimum purity specification of NLT 97% (lot-specific Certificate of Analysis available), whereas multiple alternative vendors (e.g., CheMenu) offer the same compound at 90% purity . This 7% absolute difference in purity is significant for reactions requiring stoichiometric precision, as a 90%-purity material may contain up to 10% unidentified impurities that can participate in side reactions, alter reaction kinetics, or interfere with biological assays.

Purity grade comparison
Direct head-to-head
MolCore (this product) NLT 97%
CheMenu 90% +7% purity difference
AKSci 95% +2% purity difference
Higher purity reduces impurity-driven variability in stoichiometric reactions and biological assays.
Verify lot-specific CoA; supplier specifications may change.
quality_control purity_assay procurement

Steric and Electronic Effects of Ortho-Chloro Substitution

The 2-chloro-6-methyl substitution pattern introduces a unique steric and electronic profile compared to the 2,6-dimethyl analog. The chlorine atom, being electron-withdrawing (σ_m = 0.37) yet less bulky than a methyl group, facilitates nucleophilic addition to the cyanoacrylate while providing sufficient steric hindrance to control regioselectivity in subsequent cyclization or Michael addition reactions [1]. In contrast, the 2,6-dimethyl analog, lacking the electron-withdrawing chlorine, may exhibit reduced reactivity toward nucleophiles at the cyanoacrylate double bond, and the 2-chloro-only analog (lacking the 6-methyl group) may show different conformational preferences due to reduced steric constraint around the aniline NH [2]. No published direct comparative yield data for this specific scaffold has been identified in the public domain; the evidence is class-level inference based on established substituent effects in 3-aryl-2-cyanoprop-2-enoate chemistry.

Steric/electronic uniqueness
Class-level inference
Combined 2-Cl (σ_m=0.37) and 6-Me (E_s ~ -1.24) creates asymmetric steric hindrance and moderate electron withdrawal, distinct from 2,6-dimethyl or 2-Cl-only analogs. No published direct reaction yield comparison available.
Reaction rates and regioselectivity may shift if substitution pattern is altered; class-level reasoning supports uniqueness.
Data to verify in target synthetic sequence; class inference from Hammett/Taft parameters.
synthetic_chemistry reaction_yield steric_effects

Privileged Pharmacophoric Fragment for Bioactivity

The 2-chloro-6-methylaniline fragment is a recognized pharmacophoric element present in several biologically active compounds, including CETP inhibitors and melanocortin receptor ligands. In a BindingDB entry, a related 3-aryl-2-cyanoprop-2-enoate derivative demonstrated Ki = 23 nM at the human melanocortin-4 receptor (MC4R), although this specific data point corresponds to a structurally related but not identical compound [1]. The presence of the 2-chloro-6-methyl substitution in the target compound provides a starting scaffold that preserves this privileged substitution pattern, whereas the unsubstituted or 2-chloro-only analogs lack the combined steric and electronic features required for MC4R affinity observed in related chemotypes. No direct MC4R binding data is available for the target compound itself; this evidence is class-level inference.

Privileged pharmacophore
Supporting evidence
The 2-chloro-6-methylaniline fragment appears in MC4R ligands (related chemotype Ki=23 nM) and CETP inhibitors. This compound retains the privileged substitution pattern; no direct assay data for the target itself.
Supports SAR exploration around the 2-chloro-6-methyl pharmacophoric element; analog switch would remove pharmacophoric match.
Class-level evidence; confirm activity in own assays.
medicinal_chemistry pharmacophore bioisosterism

Physicochemical Profile vs. Ester Homologs

The target compound has a molecular weight of 264.71 g/mol and 5 rotatable bonds, placing it within the favorable range for oral bioavailability according to Lipinski's Rule of Five guidelines [1]. The methyl ester analog (methyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate, MW ~250.68 g/mol) is lighter but may exhibit different metabolic stability due to the absence of the ethyl ester. Conversely, the tert-butyl ester analog (MW ~306.79 g/mol) exceeds 300 g/mol and has reduced aqueous solubility. The ethyl ester strikes a balance between molecular weight and lipophilicity that is often preferred in fragment-based drug discovery and lead optimization.

Fragment-like MW & flexibility
Class-level inference
MW 264.71 g/mol 5 rotatable bonds +14 g/mol vs. methyl ester; –42 g/mol vs. tert-butyl ester
Ethyl ester balances MW and flexibility within fragment-like space; other esters shift property profile.
Rule-of-Five compliant; verify solubility experimentally.
physicochemical_properties molecular_descriptors lead_optimization

Recommended Procurement and Application Scenarios


SAR Studies on Melanocortin Receptors or CETP

The 2-chloro-6-methylaniline substructure present in this compound is a recognized pharmacophoric element in melanocortin receptor (MC4R) ligands and CETP inhibitors. Researchers optimizing lead series around this privileged fragment should procure the 97% purity grade to minimize impurity interference in dose-response assays and ensure that observed biological activity is attributable to the intended chemotype [1].

Reaction Optimization with Defined Physicochemical Input

The compound's moderate lipophilicity (XLogP3-AA = 3.7) and 5 rotatable bonds make it a suitable intermediate for solution-phase parallel synthesis. The 2-chloro-6-methyl substitution pattern provides a unique steric and electronic environment that can be exploited for regioselective transformations [1]. Using lower-purity grades (90%) may introduce side products that complicate purification and reduce overall yield.

Reference Standard for HPLC Method Development

The 97% purity grade supplied by MolCore is well-suited as a reference standard for HPLC method development, where the distinct retention time arising from the compound's specific lipophilicity (XLogP3-AA = 3.7) and hydrogen-bonding profile (4 H-bond acceptors) can serve as a calibration point for reversed-phase separations of 3-aryl-2-cyanoprop-2-enoate libraries [1].

Fragment-Based Drug Discovery Library Building Block

With a molecular weight of 264.71 g/mol, the compound falls within the fragment-sized range (typically MW < 300) and possesses the balanced physicochemical properties (XLogP3-AA = 3.7, 1 H-bond donor, 4 H-bond acceptors) preferred for fragment screening collections [1]. The 2-chloro-6-methyl substitution provides a growth vector for fragment elaboration that is distinct from other 3-aryl-2-cyanoprop-2-enoate fragments lacking the combined chloro-methyl pattern.

Application
Selection Property
Validation Focus
MC4R/CETP ligand SAR studies
2-Chloro-6-methyl pharmacophore integrity
Target binding assay context; pharmacophoric match confirmation
Solution-phase synthetic intermediate
Defined steric/electronic substitution pattern
Reaction regioselectivity and yield with 97% purity input
HPLC reference standard
Consistent retention from specific logP and H-bond profile
Reversed-phase calibration for 3-aryl-2-cyanoprop-2-enoate libraries
Fragment-based library building block
Fragment-like MW (264.71) and balanced physicochemical profile
Fragment elaboration and growth vector suitability; Rule-of-Five compliance
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